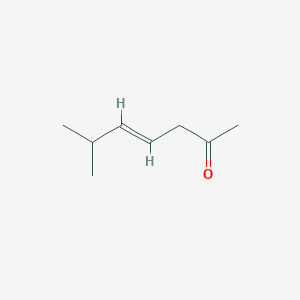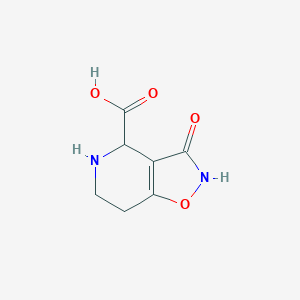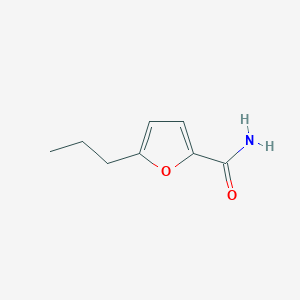
5-Propylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Propylfuran-2-carboxamide, also known as PFC, is a chemical compound that has gained significant attention in the field of scientific research. It is a furan derivative that has been found to exhibit a wide range of biochemical and physiological effects. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Mécanisme D'action
The mechanism of action of 5-Propylfuran-2-carboxamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of various enzymes and signaling pathways that are involved in inflammation and cell proliferation. It has also been found to modulate the expression of various genes that are involved in the regulation of cell growth and differentiation.
Effets Biochimiques Et Physiologiques
5-Propylfuran-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. In addition, it has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-Propylfuran-2-carboxamide in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various research fields. However, one of the limitations of using 5-Propylfuran-2-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 5-Propylfuran-2-carboxamide. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the identification of specific molecular targets and signaling pathways that are affected by 5-Propylfuran-2-carboxamide. This will help to elucidate its mechanism of action and potential therapeutic applications. In addition, further studies are needed to evaluate the safety and efficacy of 5-Propylfuran-2-carboxamide in preclinical and clinical settings.
Conclusion:
In conclusion, 5-Propylfuran-2-carboxamide is a promising compound that has gained significant attention in the field of scientific research. Its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various research fields.
Méthodes De Synthèse
The synthesis method of 5-Propylfuran-2-carboxamide involves the reaction of furan-2-carboxylic acid with propylamine in the presence of a coupling agent. Various coupling agents have been used to synthesize 5-Propylfuran-2-carboxamide, including 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
5-Propylfuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propriétés
Numéro CAS |
101870-30-8 |
|---|---|
Nom du produit |
5-Propylfuran-2-carboxamide |
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
5-propylfuran-2-carboxamide |
InChI |
InChI=1S/C8H11NO2/c1-2-3-6-4-5-7(11-6)8(9)10/h4-5H,2-3H2,1H3,(H2,9,10) |
Clé InChI |
XBKICBSRIFSMMJ-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(O1)C(=O)N |
SMILES canonique |
CCCC1=CC=C(O1)C(=O)N |
Synonymes |
2-Furamide,5-propyl-(6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



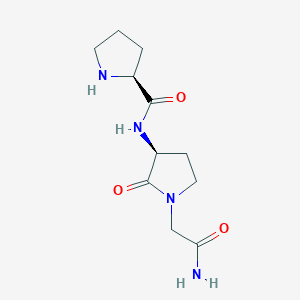
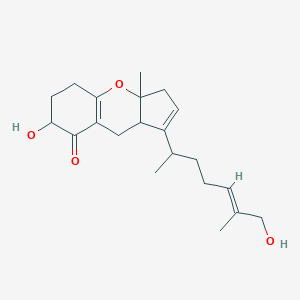
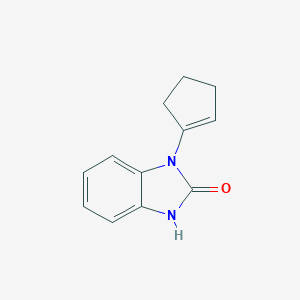

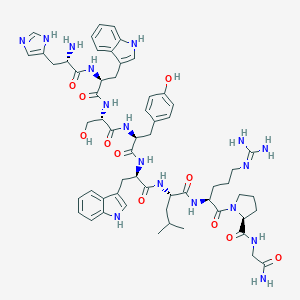
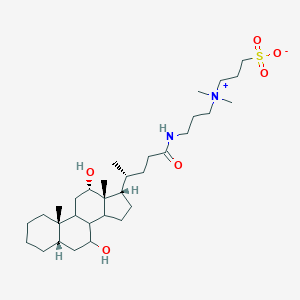
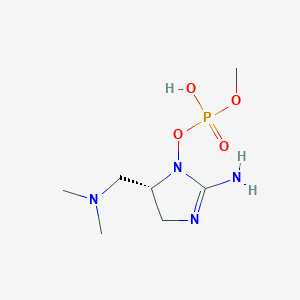
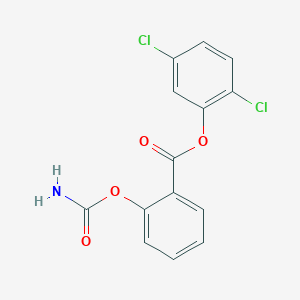
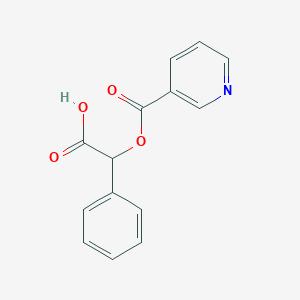
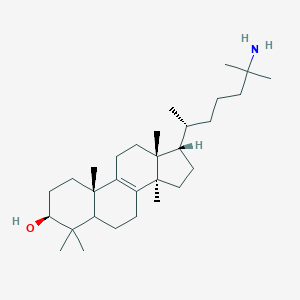
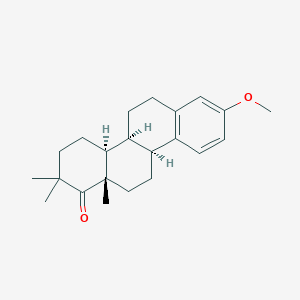
![6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11077.png)
